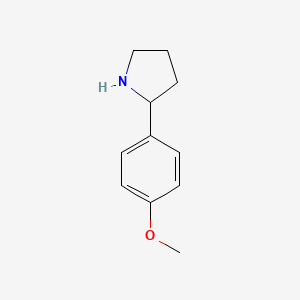

2-(4-Methoxyphenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLZPKEGFYHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395996 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74190-66-2 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(4-Methoxyphenyl)pyrrolidine synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(4-Methoxyphenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a privileged structural motif, it serves as a crucial building block for pharmacologically active molecules and as a scaffold for novel organocatalysts. The stereocenter at the C2 position is paramount to its function, necessitating synthetic strategies that afford high enantiopurity. This technical guide provides an in-depth analysis of three distinct and robust pathways for the synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine: Catalytic Asymmetric 1,3-Dipolar Cycloaddition, Chiral Auxiliary-Mediated Cyclization, and Biocatalytic Transaminase-Triggered Cyclization. Each section elucidates the core mechanistic principles, explains the causality behind procedural choices, and presents detailed, field-proven protocols. A comparative analysis is included to guide researchers in selecting the optimal pathway based on project-specific requirements such as scalability, cost, and stereochemical fidelity.

Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] When substituted at the 2-position with an aryl group, the resulting chiral scaffold becomes a cornerstone for developing potent and selective therapeutic agents and highly efficient organocatalysts.[3][4] The absolute stereochemistry of these compounds can dramatically influence their biological activity; for instance, the two enantiomers of a 2-arylpyrrolidine derivative can act as an agonist and an antagonist for the same receptor, respectively.[3] (S)-2-(4-Methoxyphenyl)pyrrolidine, in particular, is a valuable synthon, with its methoxy-substituted phenyl ring offering sites for further functionalization and influencing electronic properties.

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C2 position. This guide explores modern, enantioselective strategies that address this challenge, moving beyond classical resolution to provide direct access to the desired (S)-enantiomer.

Pathway I: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[5][6] By employing a chiral catalyst, this reaction can be rendered highly enantioselective, directly establishing the desired stereochemistry.[2][7]

Mechanistic Rationale

The core of this strategy involves the in situ generation of an azomethine ylide from an imine precursor, typically an N-alkylideneglycine ester. A chiral Lewis acid catalyst, often based on silver(I) or copper(I) complexed with a chiral ligand, coordinates to the imine.[7][8] This coordination facilitates deprotonation at the α-carbon, forming a chiral metal-ligand-azomethine ylide complex. This complex then reacts with a dipolarophile, such as 4-methoxystyrene, in a concerted [3+2] cycloaddition. The chiral environment enforced by the ligand directs the facial approach of the alkene, resulting in the preferential formation of one enantiomer of the pyrrolidine product.

The choice of metal and ligand is critical. Silver(I) salts are often effective due to their strong Lewis acidity and ability to promote ylide formation without catalyzing side reactions.[5] Chiral bisoxazoline (BOX) or phosphine-based ligands are commonly used to create the necessary asymmetric environment around the metal center.

Experimental Protocol: Silver-Catalyzed Cycloaddition

This protocol is adapted from methodologies described for silver-catalyzed asymmetric 1,3-dipolar cycloadditions.[2][5]

Materials:

-

N-Benzylideneglycine methyl ester

-

4-Methoxystyrene

-

Silver Acetate (AgOAc)

-

(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried, argon-purged flask, add silver acetate (0.05 mmol, 5 mol%) and (R)-BINAP (0.055 mmol, 5.5 mol%).

-

Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add N-benzylideneglycine methyl ester (1.0 mmol) and 4-methoxystyrene (1.2 mmol).

-

Add triethylamine (1.5 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the polysubstituted pyrrolidine precursor.

-

Subsequent standard deprotection and derivatization steps (e.g., hydrolysis and decarboxylation, N-deprotection) are required to obtain the final (S)-2-(4-Methoxyphenyl)pyrrolidine.

Pathway II: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable strategy for inducing asymmetry. The N-tert-butanesulfinamide moiety, developed by Ellman, is particularly effective for the synthesis of chiral amines and their derivatives, including 2-substituted pyrrolidines.[9][10]

Mechanistic Rationale

This pathway relies on substrate control, where a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. The synthesis begins with the condensation of (S)-N-tert-butanesulfinamide with 4-chloro-1-(4-methoxyphenyl)butan-1-one to form the corresponding N-sulfinylketimine. The chiral sulfinyl group effectively shields one face of the C=N bond.

A subsequent diastereoselective reduction of the ketimine with a hydride reagent (e.g., LiBEt₃H) proceeds via a six-membered chair-like transition state, where the hydride is delivered to the less sterically hindered face, anti to the bulky tert-butyl group.[9] This step sets the crucial stereocenter. The resulting sulfinamide undergoes spontaneous intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the chloride, forming the pyrrolidine ring. Finally, the auxiliary is cleaved under acidic conditions to yield the enantiopure target compound.[9][10]

Experimental Protocol: N-tert-Butanesulfinamide Method

This protocol is based on the work of Ellman and others for the synthesis of 2-arylpyrrolidines.[9]

Materials:

-

4-chloro-1-(4-methoxyphenyl)butan-1-one

-

(S)-(-)-2-Methyl-2-propanesulfinamide ((S)-tert-Butanesulfinamide)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Lithium triethylborohydride (LiBEt₃H, "Super-Hydride®"), 1.0 M in THF

-

Hydrochloric acid, 4 M solution in 1,4-dioxane

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

Procedure:

-

Imine Formation: In a flame-dried flask under argon, dissolve 4-chloro-1-(4-methoxyphenyl)butan-1-one (1.0 mmol) and (S)-tert-butanesulfinamide (1.1 mmol) in anhydrous THF (10 mL). Add Ti(OEt)₄ (2.0 mmol) and heat the mixture to 60 °C for 12 hours. Cool to room temperature and pour into an equal volume of brine with vigorous stirring. Filter through Celite, wash the filter cake with EtOAc, and separate the organic layer. Dry over Na₂SO₄, filter, and concentrate to obtain the crude N-sulfinylketimine, which is used directly in the next step.

-

Reductive Cyclization: Dissolve the crude imine in anhydrous THF (10 mL) and cool to -78 °C. Add LiBEt₃H (1.5 mL, 1.5 mmol, 1.0 M solution in THF) dropwise over 10 minutes. Stir at -78 °C for 3 hours. Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Allow the mixture to warm to room temperature and extract with EtOAc (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is the N-sulfinylated pyrrolidine, which can be purified by chromatography if necessary.

-

Auxiliary Cleavage: Dissolve the N-sulfinylated pyrrolidine (1.0 mmol) in methanol (5 mL). Add 4 M HCl in 1,4-dioxane (2.0 mL, 8.0 mmol). Stir at room temperature for 1 hour. Concentrate the solvent under reduced pressure. Add diethyl ether to precipitate the product as the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride with high enantiomeric excess (>99% ee).[9]

Pathway III: Biocatalytic Transaminase-Triggered Cyclization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Transaminases (TAs) are particularly powerful for creating chiral amines from prochiral ketones with near-perfect enantioselectivity.[11]

Mechanistic Rationale

This elegant strategy employs a transaminase enzyme in a cascade reaction. The process starts with the same ω-chloroketone substrate used in Pathway II: 4-chloro-1-(4-methoxyphenyl)butan-1-one. An (S)-selective transaminase, using a sacrificial amine donor like isopropylamine (IPA), converts the prochiral ketone into a chiral primary amine.[11] This enzymatic transformation is the key enantioselective step and typically proceeds with >99% ee.

Once formed, the chiral γ-chloroamine is primed for a spontaneous intramolecular nucleophilic substitution. The amine nitrogen attacks the carbon bearing the chloride, displacing it and forming the pyrrolidine ring in a stereospecific fashion. The entire cascade can be performed in a single pot under mild, aqueous conditions, making it a highly efficient and "green" synthetic route. Access to the (R)-enantiomer is equally feasible by simply choosing an (R)-selective transaminase.[11]

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example based on published methodologies for TA-catalyzed synthesis of 2-aryl-N-heterocycles.[11]

Materials:

-

4-chloro-1-(4-methoxyphenyl)butan-1-one

-

An (S)-selective transaminase (e.g., ATA-117-Rd11 or a similar engineered enzyme)

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (KPi), 100 mM, pH 8.0

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction vessel containing 100 mM potassium phosphate buffer (pH 8.0).

-

Add the transaminase enzyme to a final concentration of 10 mg/mL.

-

Add PLP to a final concentration of 1 mM.

-

Add the substrate, 4-chloro-1-(4-methoxyphenyl)butan-1-one, to a final concentration of 50 mM. A co-solvent like DMSO (e.g., 20% v/v) may be required to ensure substrate solubility.

-

Initiate the reaction by adding the amine donor, isopropylamine, to a final concentration of 1 M.

-

Incubate the reaction at 37 °C with agitation (e.g., 700 rpm) for 48 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC or GC.

-

Upon completion, stop the reaction by centrifuging to remove the enzyme.

-

The product can be extracted from the aqueous supernatant using an organic solvent (e.g., ethyl acetate or MTBE) after basifying the solution with NaOH.

-

Further purification can be achieved by standard methods, such as precipitation as a salt or column chromatography.

Comparative Analysis of Synthesis Pathways

The optimal choice of synthetic route depends on several factors, including available equipment, scale, cost considerations, and desired purity.

| Parameter | Catalytic 1,3-Dipolar Cycloaddition | Chiral Auxiliary-Mediated Synthesis | Biocatalytic Transaminase Cascade |

| Stereocontrol | Good to excellent (up to 98% ee)[12] | Excellent (>99% ee)[9] | Excellent (>99.5% ee)[11] |

| Key Reagent | Chiral Metal-Ligand Complex | Stoichiometric Chiral Auxiliary | Enzyme (Transaminase) |

| Scalability | Moderate; catalyst cost can be a factor. | High; robust and well-established chemistry. | High; particularly for industrial applications. |

| Versatility | High; broad substrate scope for both dipole and dipolarophile.[6] | High; applicable to a wide range of aryl ketones.[10] | Moderate; depends on enzyme substrate specificity. |

| "Green" Chemistry | Moderate; uses organic solvents and metal catalysts. | Low; stoichiometric auxiliary and hydride reagents. | High; aqueous media, mild conditions, biodegradable catalyst. |

| Pros | Atom economical, direct ring formation. | Highly reliable, predictable, excellent stereocontrol. | Exceptional enantioselectivity, environmentally friendly. |

| Cons | Requires multi-step synthesis to reach final product, potential metal contamination. | Not atom-economical, requires auxiliary attachment/removal steps. | Requires specific enzyme, initial screening may be needed. |

Conclusion

The synthesis of enantiopure (S)-2-(4-Methoxyphenyl)pyrrolidine can be successfully achieved through several modern and efficient strategies. Catalytic asymmetric 1,3-dipolar cycloaddition offers a convergent and elegant approach to the pyrrolidine core, while the chiral auxiliary-mediated pathway provides a highly reliable and predictable method that guarantees exceptional enantiopurity. For researchers prioritizing sustainability and seeking the highest levels of stereoselectivity, the biocatalytic transaminase-triggered cascade represents the state-of-the-art. The selection of a specific pathway should be a strategic decision based on a thorough evaluation of the comparative strengths and weaknesses outlined in this guide, ensuring the chosen method aligns with the overarching goals of the research or drug development program.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Foreword: The Role of Physical Properties in Drug Development

An In-depth Technical Guide to the Physical Properties of (R)-2-(4-Methoxyphenyl)pyrrolidine

In modern pharmaceutical development, the journey from a promising lead compound to a market-approved drug is one of meticulous characterization and optimization. Chiral building blocks, such as (R)-2-(4-Methoxyphenyl)pyrrolidine, are foundational to this process. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The specific enantiomer, in this case, the (R)-isomer, is often solely responsible for the desired therapeutic effect. Consequently, the precise and thorough characterization of its physical properties is not merely an academic exercise; it is a critical component of quality control, process chemistry, and regulatory compliance. This guide provides an in-depth analysis of the known physical and spectroscopic properties of (R)-2-(4-Methoxyphenyl)pyrrolidine, establishes robust protocols for their measurement, and explains the scientific rationale behind each characterization technique.

Core Physicochemical Characteristics

The fundamental physical constants of a compound provide an immediate snapshot of its identity, purity, and expected behavior in various environments. While (R)-2-(4-Methoxyphenyl)pyrrolidine is a valuable research chemical, it is noteworthy that some of its key experimental physical properties, such as specific rotation and melting point, are not widely reported in publicly accessible literature. This guide consolidates known data and provides expert interpretation where experimental values are not available.

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Exact Mass | 177.115364 g/mol | [3] |

| Appearance | Colorless liquid (reported for the racemate) | [1] |

| Melting Point | < 25 °C (inferred from liquid state at RT) | |

| Boiling Point | No experimental data available. | |

| Specific Optical Rotation | No experimental data available. The (R)-configuration is determined by its synthetic pathway or chiral separation. | |

| Solubility | Inferred to be soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO) and sparingly soluble in water. | |

| CAS Number | 74190-66-2 (Racemic mixture) | [2] |

Analysis of Core Properties

-

Appearance & Melting Point : The racemic mixture is described as a colorless liquid, which logically implies that the melting point of the pure enantiomer is also below ambient room temperature.[1] For many chiral compounds, the racemate can have a different melting point than the pure enantiomers, but a liquid state for the racemate strongly suggests a low melting point for the individual isomers.

-

Boiling Point : The absence of an experimentally determined boiling point is common for complex organic molecules that may be prone to decomposition at high temperatures. Purification is typically achieved via column chromatography rather than distillation.

-

Solubility : The structure, featuring a polar secondary amine and a largely nonpolar aromatic ring with an ether group, predicts good solubility in moderately polar to nonpolar organic solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a donor, but the overall hydrophobic character of the molecule limits its miscibility with water.

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

-

Expected Ionization : In its GC-MS analysis, (R)-2-(4-Methoxyphenyl)pyrrolidine is expected to show a prominent molecular ion peak (M⁺) at m/z = 177.1154.[3]

-

Key Fragmentation Pattern : A characteristic and often dominant fragment would result from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the C₄H₈N portion and stabilization of the benzylic cation, or fragmentation of the pyrrolidine ring itself. The methoxyphenyl moiety is a stable fragment.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. An experimental FTIR spectrum is available for this compound.[3]

-

N-H Stretch : A moderate, single peak is expected in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine.

-

C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

Aromatic C=C Bends : Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretch : A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. This predictive analysis is a crucial skill in compound verification.

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

Aromatic Protons (δ 6.8-7.3 ppm) : The 4-substituted benzene ring will show a classic AA'BB' system. Two doublets are expected: one for the two protons ortho to the methoxy group (approx. δ 6.8-6.9 ppm) and another for the two protons ortho to the pyrrolidine ring (approx. δ 7.1-7.2 ppm).

-

Benzylic Proton (δ ~4.1 ppm) : The single proton on the carbon attached to both the aromatic ring and the nitrogen (C2 of the pyrrolidine) would appear as a triplet or multiplet due to coupling with the adjacent CH₂ group.

-

Methoxy Protons (δ ~3.8 ppm) : The three protons of the -OCH₃ group will appear as a sharp singlet.

-

Pyrrolidine Protons (δ 1.7-3.2 ppm) : The remaining six protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region. The two protons on the carbon adjacent to the nitrogen (C5) will be the most downfield (δ ~3.0-3.2 ppm).

-

Amine Proton (δ ~1.5-2.5 ppm) : The N-H proton will appear as a broad singlet and its chemical shift can be variable depending on concentration and solvent.

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

-

Aromatic Carbons (δ 114-159 ppm) : Six signals are expected. The carbon attached to the methoxy group will be the most downfield (δ ~158-159 ppm). The carbon attached to the pyrrolidine ring will be around δ ~135-140 ppm. The other four carbons will appear between δ 114-128 ppm.

-

Benzylic Carbon (δ ~60-65 ppm) : The C2 carbon of the pyrrolidine ring.

-

Methoxy Carbon (δ ~55 ppm) : The -OCH₃ carbon.

-

Pyrrolidine Carbons (δ ~25-55 ppm) : The remaining three aliphatic carbons of the pyrrolidine ring.

Authoritative Experimental Protocols

The trustworthiness of physical property data relies entirely on the validity of the experimental method. The following protocols describe self-validating systems for determining key chiral and purity-indicating properties.

Protocol: Determination of Specific Optical Rotation

Causality : Specific rotation is an intensive property unique to a chiral molecule. Its measurement is the definitive experimental proof of enantiomeric identity and is crucial for confirming the success of an asymmetric synthesis or chiral separation. The value depends on temperature, wavelength, solvent, and concentration, which must be rigorously controlled.

Methodology :

-

Instrument Preparation : Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes to ensure stable output.

-

Sample Preparation :

-

Accurately weigh approximately 100 mg of (R)-2-(4-Methoxyphenyl)pyrrolidine (designated as m).

-

Quantitatively transfer the sample to a 10.00 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with spectrophotometric grade methanol. This gives a precise concentration (c) in g/100 mL.

-

-

Blank Measurement :

-

Fill a 1.0 dm polarimeter cell (l) with the pure solvent (methanol).

-

Ensure no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the blank rotation. This value should be near zero. Calibrate the instrument to zero if necessary.

-

-

Sample Measurement :

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.

-

Fill the cell with the sample solution, again ensuring no air bubbles.

-

Place the cell in the instrument and record the observed rotation (α). Take at least five readings and calculate the average.

-

-

Calculation : Calculate the specific rotation [α] using the formula: [α]ᵀλ = (100 × α) / (l × c)

-

Where T = temperature (°C), λ = wavelength (nm), α = observed rotation, l = path length (dm), and c = concentration (g/100mL).

-

-

Reporting : Report the value including the sign (+ or -), temperature, wavelength, concentration, and solvent. Example: [α]²⁰D = -XX.X (c 1.0, MeOH).

Workflow for Specific Rotation Measurement

Caption: Workflow for determining specific optical rotation.

Protocol: Determination of Melting Point (Capillary Method)

Causality : The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range. Although this compound is reported as a liquid, this protocol is essential for characterizing solid derivatives (e.g., salts) or for verifying purity if a solid form is isolated.

Methodology :

-

Sample Preparation : Ensure the sample is anhydrous. If it is a solid, grind it into a fine, uniform powder.

-

Capillary Loading :

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Instrument Setup :

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

-

Measurement :

-

Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for accuracy.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last trace of solid melts completely.

-

-

Reporting : Report the melting point as a range from T₁ to T₂. For a pure compound, this range should be narrow.

Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Conclusion and Outlook

(R)-2-(4-Methoxyphenyl)pyrrolidine stands as a valuable chiral intermediate in pharmaceutical research and development. This guide has synthesized the available data to present a comprehensive profile of its physical properties. While core identifiers such as molecular weight and spectroscopic fingerprints (MS, IR) are well-defined, it is evident that key experimental data, particularly the specific optical rotation and melting point, are not commonly reported in standard chemical literature.

The provided protocols for measuring these properties are robust, standards-based, and designed to yield reliable, reproducible data. For any laboratory involved in the synthesis, purification, or application of this compound, performing these characterizations is a matter of fundamental scientific rigor. The predicted NMR data serves as a reliable benchmark for chemists to confirm the identity of their material. Ultimately, a complete and experimentally verified set of physical properties is indispensable for ensuring the quality, safety, and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from this important chiral building block.

References

Introduction: Unveiling the Potential of a Versatile Pyrrolidine Scaffold

An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine for Advanced Research

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which marries a saturated five-membered pyrrolidine ring with an electronically distinct 4-methoxyphenyl group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures.[1][2] The pyrrolidine moiety provides a three-dimensional, non-planar scaffold that is prevalent in numerous natural products and pharmacologically active agents, allowing for a thorough exploration of chemical space.[3] This guide serves as a comprehensive technical resource for researchers, offering in-depth information on its chemical identity, safety protocols, synthesis, and applications, grounded in authoritative scientific data.

Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. This compound is unambiguously identified by its CAS Registry Number, 74190-66-2.[1][4][5] Its fundamental properties are summarized below, providing a critical data foundation for experimental design.

| Property | Value | Source(s) |

| CAS Number | 74190-66-2 | [1][4][5] |

| Molecular Formula | C₁₁H₁₅NO | [1][4][5] |

| Molecular Weight | 177.24 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-(2-Pyrrolidinyl)anisole, 2-(4-Methoxy-phenyl)-pyrrolidine | [5] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥96% (HPLC) | [1][4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Comprehensive Safety and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of a safety-first approach. While this compound is a key research tool, it is also classified as an irritant with specific handling requirements.[5] The following data, synthesized from authoritative sources, must be strictly adhered to.

GHS Hazard Classification

| Hazard Class | Category | GHS Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol involves assuming that contact will occur and engineering controls to mitigate it.

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly after use.[6]

-

Body Protection: Wear a standard laboratory coat. For larger quantities or potential for splashing, an impervious apron is recommended.[8]

First Aid Measures

In the event of exposure, immediate and correct action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Synthesis and Mechanistic Rationale

The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. The process begins with a Knoevenagel condensation to form an unsaturated intermediate, which is then selectively reduced and cyclized.

This multi-step synthesis is advantageous because it builds the carbon skeleton and introduces the necessary nitrogen atom in a controlled manner. The final reductive cyclization using a catalyst like Raney Nickel is a powerful and field-proven method for converting nitro groups and esters into cyclic amines under hydrogenation conditions.

Applications in Drug Development and Neuroscience

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds.[2] Its structure is frequently incorporated into molecules targeting the central nervous system (CNS).[1]

-

Neuropharmacology: The pyrrolidine scaffold is a privileged structure in neuroscience research. Its three-dimensional nature allows it to bind with high specificity to complex receptor sites. The 4-methoxyphenyl group can act as a key pharmacophore, engaging in hydrogen bonding or hydrophobic interactions within a target protein. This makes the compound a valuable starting point for developing agents for neurological disorders.[1][2]

-

Calcium Channel Antagonists: Research has demonstrated the use of this compound's core structure in the synthesis of novel calcium channel antagonists. These are critical for treating cardiovascular conditions like hypertension and angina.[10]

-

Enzyme Inhibition: Pyrrolidine-based molecules have shown promise as inhibitors for enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[11][12] The 4-methoxyphenyl substituent can be tailored to enhance binding affinity and selectivity for the enzyme's active site.

The logical relationship between the compound's structure and its utility is visualized below.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are described in a step-by-step format.

Representative Synthesis of this compound

This protocol is a representative example based on established chemical principles for pyrrolidine synthesis and should be adapted and optimized under appropriate laboratory conditions.

-

Step 1: Condensation. To a solution of 4-methoxybenzaldehyde (1 eq.) and ethyl nitroacetate (1.1 eq.) in absolute ethanol, add piperidine (0.1 eq.) as a catalyst. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture and concentrate under reduced pressure. The crude product, ethyl 2-nitro-3-(4-methoxyphenyl)acrylate, can be purified by column chromatography.

-

Step 2: Michael Addition. Dissolve the product from Step 1 in ethanol. In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in ethanol and add diethyl malonate (1.1 eq.). Add the acrylate solution dropwise to the malonate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Neutralize with dilute HCl and extract the product with ethyl acetate.

-

Step 3: Reductive Cyclization. Transfer the crude adduct from Step 2 to a high-pressure hydrogenation vessel. Add ethanol as the solvent and Raney Nickel (approx. 10% by weight) as the catalyst. Pressurize the vessel with hydrogen gas (50-100 bar) and heat to 80-100 °C. Maintain the reaction for 24 hours.

-

Step 4: Work-up and Purification. After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless liquid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the final product meets the required purity standard (e.g., ≥96%) for use in sensitive applications.[1]

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase before use.

-

Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: 254 nm

-

-

Analysis: Inject the sample and record the chromatogram for 10-15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. diva-portal.org [diva-portal.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Spectroscopic Data of 2-(4-Methoxyphenyl)pyrrolidine: An In-depth Technical Guide

Introduction

2-(4-Methoxyphenyl)pyrrolidine is a significant heterocyclic compound featuring a pyrrolidine ring substituted with a methoxyphenyl group. This structure is a key building block in medicinal chemistry and drug development, forming the scaffold for a variety of biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in synthesis and for the characterization of its derivatives. Spectroscopic analysis provides the fundamental data required for this characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the numbering of the carbon and hydrogen atoms in this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and pyrrolidine protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | H-2', H-6' |

| ~6.88 | Doublet | 2H | H-3', H-5' |

| ~4.15 | Triplet | 1H | H-2 |

| 3.80 | Singlet | 3H | -OCH₃ |

| ~3.30 | Multiplet | 1H | H-5a |

| ~2.95 | Multiplet | 1H | H-5b |

| ~2.10 | Multiplet | 1H | H-3a |

| ~1.95 | Multiplet | 1H | H-3b |

| ~1.80 | Multiplet | 2H | H-4 |

| ~1.70 | Broad Singlet | 1H | N-H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The electron-donating methoxy group at the C-4' position influences the chemical shifts of the aromatic protons. The protons ortho to the methoxy group (H-3' and H-5') are shielded and appear upfield around 6.88 ppm, while the protons meta to it (H-2' and H-6') are less affected and appear downfield around 7.25 ppm. Both signals are expected to be doublets due to coupling with their adjacent protons.

-

Methine Proton (H-2): The proton at C-2 is deshielded due to its proximity to both the nitrogen atom and the aromatic ring, resulting in a downfield shift to approximately 4.15 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, leading to a characteristic sharp singlet at around 3.80 ppm.

-

Pyrrolidine Protons (H-3, H-4, H-5): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The protons on C-5, being adjacent to the nitrogen, are expected to be the most downfield of the aliphatic ring protons. The protons on C-3 and C-4 will appear further upfield.

-

Amine Proton (N-H): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.[3][4] It can be identified by its disappearance from the spectrum upon the addition of D₂O.[4]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C-4' |

| ~138.0 | C-1' |

| ~127.5 | C-2', C-6' |

| ~114.0 | C-3', C-5' |

| ~65.0 | C-2 |

| ~55.3 | -OCH₃ |

| ~47.0 | C-5 |

| ~34.0 | C-3 |

| ~25.5 | C-4 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The carbon attached to the oxygen (C-4') is the most deshielded aromatic carbon, appearing around 158.5 ppm. The quaternary carbon (C-1') will be found at approximately 138.0 ppm. The carbons ortho to the methoxy group (C-3' and C-5') are shielded and appear upfield around 114.0 ppm, while the carbons meta to it (C-2' and C-6') are at approximately 127.5 ppm.

-

Pyrrolidine Carbons: The carbon atom C-2, being attached to both the nitrogen and the aromatic ring, is the most deshielded of the pyrrolidine carbons, appearing around 65.0 ppm. C-5, adjacent to the nitrogen, will be found around 47.0 ppm. The other two carbons of the pyrrolidine ring, C-3 and C-4, will appear at higher fields, around 34.0 and 25.5 ppm, respectively.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55.3 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-O bond of the ether, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1610, ~1510 | Strong | C=C aromatic ring stretch |

| ~1245 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | para-disubstituted C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

-

N-H Stretch: A secondary amine will show a single, relatively sharp absorption band in the region of 3300-3500 cm⁻¹.[5] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none.[3][5][6]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretches in the pyrrolidine and methoxy groups.

-

Aromatic C=C Stretches: The bands at approximately 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretches: The strong absorption around 1245 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl ether, a key feature for identifying the methoxy group. The symmetric stretch is expected around 1030 cm⁻¹.

-

Out-of-Plane Bending: The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of this compound is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol .[2]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 177

-

Major Fragments: m/z = 176, 134, 107, 70

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways:

-

Loss of a Hydrogen Radical: The molecular ion (m/z 177) can lose a hydrogen atom from the carbon adjacent to the nitrogen (C-2) to form a stable iminium ion at m/z 176.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. In this case, cleavage of the bond between C-2 and the phenyl ring would lead to the formation of a pyrrolidinyl cation radical and a methoxyphenyl radical. More favorably, cleavage of the C2-C3 bond in the pyrrolidine ring can occur.

-

Formation of the Methoxyphenylmethyl Cation: Cleavage of the bond between the pyrrolidine ring and the methoxyphenyl group can lead to the formation of a methoxybenzyl cation (m/z 121) or a related fragment.

-

Formation of the Pyrrolidinium Ion: A key fragmentation is the cleavage of the bond between C-2 and the aromatic ring to form a fragment at m/z 70, corresponding to the 2-iminopyrrolidinium ion.

-

Formation of a Tropylium-like Ion: The methoxyphenyl group can undergo fragmentation to form a methoxytropylium ion at m/z 107.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the predicted pathway.

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint for its unambiguous identification. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive interpretation based on fundamental spectroscopic principles. The provided experimental protocols serve as a self-validating framework for researchers to acquire and confirm this data. A thorough understanding of these spectroscopic features is crucial for quality control in synthesis and for the structural elucidation of new derivatives in drug discovery and development.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. This compound | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-(4-Methoxyphenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of established methodologies for the chiral resolution of racemic 2-(4-methoxyphenyl)pyrrolidine, a crucial building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the C2 position often dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for obtaining the desired enantiomers in high purity. We will delve into classical diastereomeric salt formation, modern chromatographic techniques, and enzymatic resolutions, providing detailed experimental procedures and the rationale behind methodological choices.

Introduction: The Significance of Chiral this compound

The 2-arylpyrrolidine motif is a cornerstone in the design of a multitude of biologically active compounds, including agents targeting the central nervous system.[1] The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often beneficial for molecular recognition by biological targets such as enzymes and receptors.[3] As these biological targets are inherently chiral, they frequently exhibit stereospecific interactions with enantiomers of a chiral drug.[4] Consequently, one enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.

Therefore, the ability to efficiently and reliably resolve racemic this compound into its constituent (R)- and (S)-enantiomers is of paramount importance. This guide will equip the reader with the necessary knowledge to select and implement an appropriate resolution strategy based on scale, required purity, and available resources.

Classical Resolution via Diastereomeric Salt Formation

This method remains a widely practiced and cost-effective technique for chiral resolution on an industrial scale. The underlying principle involves the reaction of the racemic base, this compound, with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physicochemical properties, including solubility, they can be separated by fractional crystallization.[4][5]

Causality Behind Experimental Choices

The selection of the chiral resolving agent is critical. Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), are frequently employed for the resolution of amines due to their availability, rigidity, and ability to form well-defined crystalline salts.[1][5] The choice of solvent is equally crucial as it dictates the solubility difference between the diastereomeric salts. A systematic screening of solvents is often necessary to identify conditions that maximize the yield and enantiomeric excess of the desired diastereomer.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol provides a generalized procedure that should be optimized for specific laboratory conditions.

Step 1: Diastereomeric Salt Formation

-

In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a protic solvent such as methanol or ethanol. Gentle heating may be applied to facilitate dissolution.

-

In a separate vessel, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing salt.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Allow the mixture to cool gradually to room temperature to induce crystallization. The solution may be seeded with a small crystal of the desired diastereomeric salt to promote crystallization.

-

Further cooling in an ice bath or refrigerator can be employed to maximize the yield of the precipitated salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is greater than 10. This neutralizes the tartaric acid and liberates the free amine.

-

Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation

| Parameter | Typical Value/Range | Notes |

| Resolving Agent | (+)-Tartaric Acid or D-DTTA | Choice depends on preliminary screening. |

| Solvent | Methanol, Ethanol, Isopropanol | Solvent screening is crucial for success. |

| Stoichiometry | 0.5 - 1.0 eq. of resolving agent | Sub-stoichiometric amounts can be beneficial. |

| Crystallization Temp. | -5 to 25 °C | Gradual cooling is recommended. |

| Expected Yield | 30 - 45% (per enantiomer) | Theoretical maximum is 50%. |

| Expected e.e. | >95% after recrystallization | Enantiomeric excess. |

Visualization of the Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Chromatographic Resolution

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the separation of enantiomers.[6][7][8] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Scientific Integrity & Logic

The choice of the CSP is the most critical parameter for successful chromatographic resolution. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.[9][10] The mobile phase composition, including the organic modifier and additives, is optimized to achieve baseline separation with good peak shape. Basic additives like diethylamine (DEA) or butylamine (BA) are often required to minimize peak tailing caused by interactions with residual silanols on the silica support.[9][10]

Experimental Protocol: Chiral HPLC Method Development

Step 1: Column and Mobile Phase Screening

-

Select a range of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

Prepare a stock solution of racemic this compound in the mobile phase.

-

Screen different mobile phase systems, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) for normal phase, or acetonitrile/methanol for polar organic mode.[9]

-

Incorporate a small percentage (e.g., 0.1%) of a basic additive like DEA into the mobile phase.

Step 2: Method Optimization

-

Once partial separation is observed, optimize the ratio of the mobile phase components to improve resolution. Increasing the alcohol content generally reduces retention time.

-

Adjust the flow rate to balance separation time and efficiency.

-

Vary the column temperature, as it can influence enantioselectivity.

Step 3: Preparative Scale-Up

-

Once an optimized analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and proportionally increasing the flow rate.

-

The sample is injected in larger quantities, and the separated enantiomer fractions are collected.

Data Presentation

| Parameter | Typical Setting | Notes |

| CSP | Polysaccharide-based (e.g., Chiralpak) | Initial screening is recommended. |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Optimization of the ratio is key. |

| Additive | 0.1% Diethylamine (DEA) | Improves peak shape for amines. |

| Flow Rate | 1.0 mL/min (analytical) | To be scaled for preparative work. |

| Detection | UV at 254 nm | The methoxyphenyl group provides a chromophore. |

Visualization of the Workflow

Caption: Workflow for Chiral Chromatographic Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For amines, lipases are commonly used to catalyze the enantioselective acylation of the amine.

Trustworthiness of the Protocol

This method is highly valued for its "green" credentials, often proceeding under mild conditions with high enantioselectivity. The success of an EKR is dependent on the choice of enzyme, acyl donor, and solvent. A screening of commercially available lipases (e.g., Candida antarctica lipase B - CALB) is a standard starting point.

Experimental Protocol: Lipase-Catalyzed Acylation

Step 1: Enzyme and Reagent Setup

-

To a solution of racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene or THF), add a lipase (e.g., Novozym 435, an immobilized form of CALB).

-

Add an acyl donor (e.g., ethyl acetate or isopropyl acetate, often used in excess as the solvent).

Step 2: Reaction and Monitoring

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

Step 3: Separation and Product Isolation

-

Once the desired conversion is reached, remove the enzyme by filtration.

-

The unreacted amine and the acylated product can be separated by standard techniques such as column chromatography or acid-base extraction.

-

The acylated enantiomer can be hydrolyzed back to the free amine if desired.

Visualization of the Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. hplc.eu [hplc.eu]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Introduction: The 2-(4-Methoxyphenyl)pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methoxyphenyl)pyrrolidine Derivatives

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as the structural core for a vast array of natural products and synthetic molecules with significant pharmacological importance.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional arrangements make it a "privileged scaffold" in drug discovery. When substituted with a 4-methoxyphenyl group at the 2-position, the resulting this compound core combines the versatile pyrrolidine nucleus with an electron-rich aromatic system, creating a pharmacophore with the potential to interact with a wide range of biological targets. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, further enhancing its drug-like properties.[2][3]

This technical guide offers a comprehensive exploration of the diverse biological activities associated with derivatives of this core structure. As a Senior Application Scientist, the following sections will not only present the data but also delve into the causality behind the experimental designs and the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will examine their applications in oncology, central nervous system (CNS) disorders, and infectious diseases, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Part 1: Anticancer Activity - Targeting Cell Proliferation and Survival

The pyrrolidine framework is a recurring motif in compounds exhibiting potent anticancer activity.[1] Derivatives of this compound have been investigated for their ability to induce cytotoxicity in various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key enzymes involved in metastasis.

Mechanisms of Antineoplastic Action

A primary mechanism by which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies on halogen-substituted pyrrolidines have shown that their activity is mediated by the increased activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[4] Furthermore, certain derivatives have demonstrated inhibitory activity against matrix metalloproteinases (MMPs), such as MMP-2.[5] MMPs are enzymes that degrade the extracellular matrix, a crucial process for cancer cell invasion and metastasis; their inhibition is therefore a key strategy in developing anticancer agents.[5]

Another avenue of investigation involves the synthesis of complex heterocyclic systems incorporating the pyrrolidine ring, such as spiropyrrolidine-thiazolo-oxindoles. These compounds have shown remarkable potency, with some derivatives being over 10 times more active than the standard chemotherapeutic drug cisplatin against liver cancer (HepG2) cell lines.[4]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

| Compound Class | Derivative Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spirooxindole Pyrrolidine | 4-Bromophenyl | HepG2 | ~0.80 µg/mL | [4] |

| Spirooxindole Pyrrolidine | 2,4-Dichlorophenyl | HepG2 | ~0.85 µg/mL | [4] |

| Dispiro Indeno Pyrrolidine | 4-Methoxyphenyl | AChE Inhibition | 1.16 | [4] |

| Propanehydrazide Derivative | 1-(4-Fluorophenyl)-...-triazol | U-87 Glioblastoma | <10 (19.6% viability) | [6] |

| Benzenesulfonamide | 4-methoxy-2-(methoxymethyl) | MMP-2 Inhibitor | Potent Activity | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

-

Test compound (this compound derivative)

-

Cancer cell line (e.g., U-87, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette and plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualizing the Apoptotic Pathway

Caption: Intrinsic apoptotic pathway initiated by pyrrolidine derivatives.

Part 2: Central Nervous System (CNS) Activity

The this compound scaffold is a key component in molecules designed to modulate CNS targets, owing to its structural resemblance to endogenous neurotransmitters. These derivatives have been primarily explored as ligands for monoamine transporters and GABA transporters.

Modulation of Monoamine Transporters

Derivatives of the related α-pyrrolidinophenone class are potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2] The interaction with these transporters is critical for regulating neurotransmitter levels in the synaptic cleft, and disruption of this process is linked to various psychiatric disorders.[7][8]

Structure-Activity Relationship (SAR) Insights:

-

α-Carbon Chain Length: For α-pyrrolidinophenones, increasing the length of the carbon chain on the α-carbon generally increases binding affinity and inhibitory potency at DAT.[2]

-

Aromatic Substitution: Adding a 4-methoxy group can decrease affinity and potency at DAT compared to the unsubstituted analog, suggesting that electronic and steric factors on the phenyl ring are crucial for optimal binding.[2]

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is vital. For example, trans-(2S,4R)-substituted pyrrolidines have been identified as optimal for designing D₃ receptor antagonists.[9]

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its reuptake from the synapse is mediated by GABA transporters (GATs). Inhibitors of GATs can prolong the action of GABA, producing an overall inhibitory effect, which is a therapeutic strategy for conditions like epilepsy. Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives have been synthesized and evaluated as inhibitors of GAT1 and GAT3.[10] The presence of the lipophilic 4-methoxyphenyl group at the C-4 position was found to be beneficial for potent inhibition at GAT3.[10]

Quantitative Analysis of CNS Target Affinity

| Derivative Class | CNS Target | Measurement | Potency (Kᵢ or IC₅₀ in µM) | Reference |

| α-Pyrrolidinovalerophenone (α-PVP) | hDAT | Kᵢ | 0.0222 | [2] |

| 4-MeO-α-PVP | hDAT | Kᵢ | 0.231 | [2] |

| α-Pyrrolidinovalerophenone (α-PVP) | hNET | Kᵢ | 0.0406 | [2] |

| α-Pyrrolidinovalerophenone (α-PVP) | hSERT | Kᵢ | 6.44 | [2] |

| 4-Hydroxyproline Derivative | GAT3 | Inhibition | Improved vs. unsubstituted | [10] |

Experimental Protocol: Radioligand Binding Assay for DAT

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine transporter using a radiolabeled ligand.

Objective: To determine the binding affinity of a test compound for hDAT.

Materials:

-

Cell membranes from HEK293 cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

-

Test compound (this compound derivative).

-

Non-specific binding control: GBR 12909 (10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + GBR 12909), and competitive binding (membranes + radioligand + varying concentrations of test compound).

-

Incubation: Add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, 50 µL of radioligand (at a final concentration near its Kₑ), and 50 µL of cell membrane suspension (20-40 µg protein) to each well.

-

Equilibration: Incubate the plate for 1-2 hours at 4°C or room temperature to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (one-site fit) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Synaptic Action

Caption: Inhibition of dopamine reuptake at the synapse by a derivative.

Part 3: Antimicrobial and Antioxidant Activities

Beyond anticancer and CNS applications, derivatives of this compound have demonstrated promising antimicrobial and antioxidant properties, positioning them as potential agents for combating infectious diseases and oxidative stress.

Antibacterial and Antimicrobial Effects